Some commercial suppliers offer 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide, indicating its potential use in scientific research [, , ]. However, no published studies directly investigating its biological activity or mechanisms of action have been found.
The molecule possesses an indole core structure, a common scaffold in many biologically active molecules. Additionally, the presence of functional groups like fluorine and a hydroxybenzyl moiety suggests potential for interactions with biological targets. However, further research is needed to confirm these possibilities [].
KX1-004 is a chemical compound classified as a potent and selective inhibitor of the Src family of protein tyrosine kinases, specifically targeting the p60c-src variant. This compound is notable for its non-ATP competitive mechanism of action, which distinguishes it from many other kinase inhibitors that typically compete with ATP for binding to the active site of kinases. KX1-004 exhibits an inhibitory concentration (IC50) of approximately 40 μM, indicating its effectiveness in modulating Src activity in various biological contexts. Beyond its role as a kinase inhibitor, KX1-004 has been studied for its protective effects on cochlear cells against noise-induced damage, making it a compound of interest in otology and neuroprotection research .
This reaction highlights how KX1-004 effectively reduces the phosphorylating activity of Src, which is crucial in various signaling pathways related to cell growth and differentiation.
KX1-004 exhibits significant biological activity beyond its inhibitory effects on Src. Research indicates that it plays a protective role in cochlear cells, particularly in preventing apoptosis induced by excessive noise exposure. This neuroprotective effect is attributed to the modulation of signaling pathways involved in cellular stress responses. Additionally, KX1-004 has shown potential anti-cancer properties by inhibiting Src-mediated signaling pathways that are often upregulated in various cancers, thereby reducing cell proliferation and survival .
The synthesis of KX1-004 involves several steps typical of organic synthesis for small molecules. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, general methods may include:
For precise synthetic pathways, proprietary literature or patents would need to be consulted.
KX1-004 has several applications primarily in biomedical research:
Interaction studies involving KX1-004 focus on its binding affinity and selectivity towards Src compared to other kinases. These studies typically employ techniques such as:
Findings indicate that KX1-004 selectively inhibits Src without significantly affecting other kinases, underscoring its specificity and potential therapeutic advantages .
KX1-004 can be compared with other Src inhibitors, highlighting its unique properties:
Compound Name | Mechanism of Action | IC50 Value | Unique Features |
---|---|---|---|
KX1-004 | Non-ATP competitive inhibitor | 40 μM | Neuroprotective effects on cochlear cells |
Dasatinib | ATP competitive inhibitor | 0.9 μM | Broad-spectrum kinase inhibitor |
Bosutinib | ATP competitive inhibitor | 0.3 μM | Selective for Bcr-Abl and Src kinases |
Saracatinib | ATP competitive inhibitor | 0.5 μM | Primarily used in cancer therapy |
KX1-004's unique aspect lies in its non-ATP competitive inhibition and its application in neuroprotection, setting it apart from traditional ATP competitors like Dasatinib and Bosutinib .
KX1-004 (chemical name: 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide) features a heterocyclic indole core substituted with functional groups that enhance its inhibitory activity. Key structural elements include:
The molecular formula is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol. The SMILES notation (FC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1
) and InChIKey (TUIHIKXCMCXXJG-UHFFFAOYSA-N
) further delineate its connectivity.
Table 1: Molecular Structure Data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₃FN₂O₂ | |
Molecular weight | 284.29 g/mol | |
SMILES | FC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1 | |
InChIKey | TUIHIKXCMCXXJG-UHFFFAOYSA-N |
KX1-004 exhibits distinct physical and chemical traits that influence its solubility, stability, and bioavailability:
The compound remains stable for up to three years when stored at -20°C in powder form and for one year in solvent at -80°C.
Table 2: Physicochemical Profile
KX1-004 is synthesized through a multi-step organic route, starting with functionalization of the indole core. Key steps include:
While detailed synthetic yields are not publicly disclosed, the process emphasizes regioselectivity to ensure proper substitution patterns.
Advanced analytical techniques validate the compound’s identity and purity:
Table 3: Characterization Methods
Method | Purpose | Source |
---|---|---|
HPLC | Purity assessment | |
¹H/¹³C NMR | Structural confirmation | |
HRMS | Molecular formula verification |
KX1-004 possesses the molecular formula C₁₆H₁₃FN₂O₂ with a molecular weight of 284.29 daltons [1] [2] [4]. The exact mass has been determined to be 284.0961 using high-resolution mass spectrometry [4]. The compound exhibits a relatively compact molecular structure containing sixteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms.
The International Chemical Identifier (InChI) for KX1-004 is InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) [1] [2]. The corresponding InChI Key is TUIHIKXCMCXXJG-UHFFFAOYSA-N, providing a unique hash-based identifier for database searches [1] [2].
The Simplified Molecular-Input Line-Entry System (SMILES) notation is represented as C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F [1] [2], which enables computational analysis and structural visualization of the molecule.
KX1-004 exists as a solid powder under standard laboratory conditions, presenting as a crystalline solid with a characteristic white appearance [3] [5]. The compound maintains its solid form at room temperature and exhibits a characteristic odor [3]. The material demonstrates excellent stability when stored appropriately under controlled conditions.
The thermal characteristics of KX1-004 have been partially documented through various analytical investigations. The melting point remains undetermined in comprehensive studies, indicating the need for specialized thermal analysis [3] [6]. However, the boiling point has been estimated at 628.2±50.0 °C at 760 mmHg using predictive computational methods [2].
The flash point has been calculated as 333.7±30.1 °C, suggesting relatively high thermal stability under normal handling conditions [2]. The compound is classified as non-flammable and does not present explosion hazards under standard laboratory conditions [3]. Decomposition and ignition temperatures have not been definitively established, requiring further investigation through differential scanning calorimetry and thermogravimetric analysis.
The density of KX1-004 has been measured and predicted to be 1.4±0.1 g/cm³, with computational predictions suggesting a value of 1.382 g/cm³ [2] [7]. These values indicate a moderately dense organic solid consistent with its molecular structure and crystalline arrangement.
The index of refraction has been determined to be 1.689, providing important optical properties for analytical identification [2]. The vapor pressure is extremely low at 0.0±1.9 mmHg at 25°C, indicating minimal volatility under ambient conditions [2].
KX1-004 demonstrates variable solubility depending on the solvent system employed. The compound exhibits poor water solubility, as expected for its hydrophobic molecular structure [3]. In organic solvents, KX1-004 shows enhanced dissolution characteristics with specific solubility values documented for different systems.
In dimethyl sulfoxide (DMSO), the compound demonstrates solubility ranging from 20 to 59 mg/mL depending on the preparation method and conditions [3] [8] [7]. Sonication can enhance solubility in DMSO to approximately 100 mg/mL [9]. Dimethylformamide (DMF) provides excellent solvation with a solubility of 30 mg/mL [3] [10]. Ethanol solubility varies significantly from 2.5 to 15.8 mg/mL depending on temperature and preparation conditions [4] [3] [8].
The logarithmic partition coefficient (LogP) for KX1-004 has been calculated as 3.30, indicating moderate lipophilicity [2]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications. The partition coefficient between n-octanol and water phases has not been experimentally determined but can be inferred from the LogP value.
The topological polar surface area (PSA) has been calculated as 78.88000 Ų, providing insight into the compound's hydrogen bonding capacity and potential for biological membrane permeation [2]. This moderate PSA value suggests balanced hydrophilic and lipophilic characteristics favorable for pharmaceutical applications.
Comprehensive elemental analysis of KX1-004 reveals the precise atomic composition. Carbon constitutes 67.60% of the molecular mass, hydrogen accounts for 4.61%, fluorine represents 6.68%, nitrogen comprises 9.85%, and oxygen makes up 11.26% of the total molecular weight [4]. These percentages correspond precisely to the theoretical values calculated from the molecular formula C₁₆H₁₃FN₂O₂.
KX1-004 exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 289 nm [10]. This absorption maximum is consistent with the extended conjugated system present in the indole chromophore and provides a reliable analytical marker for quantitative analysis and identification.
Nuclear magnetic resonance spectroscopy has confirmed the structural integrity of KX1-004 with spectra consistent with the proposed molecular structure [11] [12]. Both ¹H NMR and comprehensive NMR analysis have been employed to verify the compound's identity and purity in commercial preparations.
High-performance liquid chromatography (HPLC) analysis consistently demonstrates that KX1-004 maintains exceptional purity levels. Commercial preparations typically exhibit purity values of ≥98%, with some analytical certificates reporting 99.97% purity [12] [10] [13] [9]. These high purity levels are essential for research applications and ensure consistent experimental results.
Multiple HPLC methodologies have been developed and validated for KX1-004 analysis. Standard reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent separation and quantification [13] [14]. Detection wavelengths of 220 nm, 280 nm, and 289 nm have been successfully employed depending on the analytical requirements [10] [13] [14].